(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine
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Overview
Description
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine is a chemical compound characterized by the presence of a trifluoropropyl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine typically involves the introduction of the trifluoropropyl group to the pyridine ring followed by the attachment of the methanamine group. One common method includes the reaction of 3-bromopyridine with 3,3,3-trifluoropropylamine under suitable conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The trifluoropropyl group or the methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanol: Similar structure with a hydroxyl group instead of a methanamine group.
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)ethanamine: Similar structure with an ethylamine group instead of a methanamine group.
Uniqueness: (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoropropyl and methanamine groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances stability and lipophilicity, while the methanamine group provides opportunities for hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
[6-(3,3,3-trifluoropropyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)4-3-8-2-1-7(5-13)6-14-8/h1-2,6H,3-5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVOPGFUHUCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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